molecular formula C9H14N2O2 B14135177 Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate

Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate

Cat. No.: B14135177
M. Wt: 182.22 g/mol
InChI Key: OUWCEJYHPIZYNI-UHFFFAOYSA-N
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Description

Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate: is an organic compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate typically involves the reaction of 2-methylimidazole with methyl 3-bromobutanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the bromobutanoate, displacing the bromine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug development .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 3-(2-methylimidazol-1-yl)butanoate

InChI

InChI=1S/C9H14N2O2/c1-7(6-9(12)13-3)11-5-4-10-8(11)2/h4-5,7H,6H2,1-3H3

InChI Key

OUWCEJYHPIZYNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C(C)CC(=O)OC

Origin of Product

United States

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